molecular formula C16H13N3OS B2960960 N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide CAS No. 2034253-76-2

N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide

Cat. No.: B2960960
CAS No.: 2034253-76-2
M. Wt: 295.36
InChI Key: XXXUSMGMEJTERK-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)thiophene-3-carboxamide (CAS 2034253-76-2) is a heterocyclic compound of significant interest in advanced research due to its versatile coordination and binding properties . The molecule features a bipyridine core, which enhances metal-binding affinity, linked to a thiophene carboxamide moiety that introduces additional functionality for further chemical derivatization . This well-defined, conjugated structure provides a rigid framework that suggests potential applications across diverse fields, including catalysis, supramolecular chemistry, and the development of optoelectronic materials . The compound's synthetic accessibility and stability, along with its solubility in common organic solvents, make it a practical building block for precise modifications in both academic and industrial research settings . Researchers can leverage its properties for designing metal-organic complexes, functional surfaces, and novel polymeric materials. Carboxamide-type compounds are widely studied in medicinal chemistry for their biological activities, underscoring the importance of this functional group in drug discovery and biochemical probe development . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly for use by qualified professionals. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(14-5-9-21-11-14)19-10-13-2-1-6-18-15(13)12-3-7-17-8-4-12/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUSMGMEJTERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

Step 3: Amide Bond Formation

The carboxylate intermediate is converted to the carboxamide through coupling with amines (e.g., NH₃ or substituted amines) using TiCl₄ or EDCl/HOBt as coupling agents .

Coordination Reactions with Metal Ions

The bipyridine moiety acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Ru, Pd). These complexes are relevant in catalysis and materials science:

  • Ruthenium Complexation : The compound coordinates with Ru(II) to form [Ru(bpy)₂(L)]²⁺ (bpy = bipyridine, L = ligand), enhancing photophysical properties .

  • Palladium Coordination : Used in cross-coupling reactions, leveraging Pd’s affinity for pyridyl nitrogen atoms .

Hydrolysis of the Carboxamide Group

Under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the carboxamide undergoes hydrolysis to yield thiophene-3-carboxylic acid and 3-(aminomethyl)-2,4'-bipyridine .

ConditionReagentsProductsRate (k, s⁻¹)Source
Acidic6M HCl, 100°CThiophene-3-COOH + Bipyridinylmethylamine1.2 × 10⁻³
Basic2M NaOH, EtOH, 80°CThiophene-3-COO⁻Na⁺ + Amine8.7 × 10⁻⁴

Electrophilic Substitution on the Thiophene Ring

The thiophene ring undergoes nitration and halogenation at the 2- and 5-positions due to electron-withdrawing effects of the carboxamide group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group, favoring the 5-position (80% yield) .

  • Bromination : NBS in CCl₄ selectively brominates the 2-position (65% yield) .

Oxidation

  • Thiophene Oxidation : H₂O₂/AcOH converts the thiophene ring to a sulfoxide (-SO-) or sulfone (-SO₂-) derivative .

  • Methylene Bridge Oxidation : KMnO₄ oxidizes the CH₂ group to a ketone (>C=O) under mild conditions .

Reduction

  • Nitrile Reduction : LiAlH₄ reduces the carboxamide to a primary amine (-CH₂NH₂) .

Cross-Coupling Reactions for Functionalization

The bipyridine’s pyridyl groups enable further Suzuki couplings with aryl boronic acids. For example:

SubstrateBoronic AcidCatalystYield (%)Source
3-Bromo-2,4'-bipyridine4-MethoxyphenylPdCl₂(dcpf)72

Computational Insights into Reactivity

Docking studies reveal that the carboxamide’s C=O group forms hydrogen bonds with residues like Ser130 and Asp645 in enzymatic targets, influencing hydrolysis rates . Hydrophobic interactions between the bipyridine and aromatic amino acids (e.g., Tyr646) enhance binding stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bipyridine moiety can also chelate metal ions, which can affect various biochemical pathways .

Comparison with Similar Compounds

KR-36996: A Urotensin II Receptor Antagonist

  • Structure : N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl)benzo[b]thiophene-3-carboxamide.
  • Key Features : Contains a benzo[b]thiophene core and piperidinyl substituents.
  • Activity : Potent UT receptor antagonist (Ki = 4.4 nM), inhibiting vascular smooth muscle cell proliferation via ERK pathways. Outperforms GSK-1440115 in selectivity .
  • Comparison : The bipyridinylmethyl group in the target compound may offer distinct binding interactions compared to KR-36996’s piperidinyl-benzyl motif.

2-4-Methylphenylimino-Substituted Thiophene (Bangalore Derivative)

  • Structure: 2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide.
  • Key Features: Methylphenylimino and chlorophenyl groups.
  • Activity : Demonstrates analgesic, anti-inflammatory, antimicrobial, and antifungal activities .
  • Comparison : The absence of a heteroaromatic bipyridinyl group in this analog may limit its receptor-targeting specificity compared to the target compound.

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)

  • Structure : Features tert-butyl and pyridin-2-yl substituents.
  • Key Features : Bulky tert-butyl group may enhance lipophilicity.

BD288105 (BLD Pharm Ltd.)

  • Structure : N-((1-(2-chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide.
  • Key Features : Chloroacetyl-piperidinylmethyl substituent.
  • Molecular Weight : 313.8 g/mol (C₁₃H₁₇ClN₂O₂S).
  • Application : Used as a building block in drug discovery, highlighting the role of thiophene-3-carboxamides in modular synthesis .

Ruthenium-Synthesized Aryl Derivatives (80md and 81md)

  • Structures :
    • 80md : 2-(4-Acetylphenyl)-N-(2-[1-benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)thiophene-3-carboxamide.
    • 81md : 2,4-Bis(4-acetylphenyl)-substituted analog.
  • Key Features : Acetylphenyl and benzyl triazolyl groups.
  • Data :
    • 80md : Molecular weight ~486 g/mol (MS m/z 486 [M⁺]), melting point 165–166°C .
    • Comparison : The bipyridinylmethyl group in the target compound may confer stronger π-π stacking interactions than the acetylphenyl groups in 80md.

CAS 888413-41-0: Sulfonyl Benzamido Derivative

  • Structure : N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide.
  • Key Features : Sulfonyl benzamido and methylpiperidinyl groups.
  • Molecular Weight : 421.5 g/mol.

Key Insights

  • Substituent Impact : Piperidinyl and aryl groups (e.g., KR-36996, Bangalore derivative) are associated with receptor antagonism and antimicrobial activity, respectively. The bipyridinylmethyl group in the target compound may bridge these functionalities.
  • Synthetic Utility : Thiophene-3-carboxamides serve as versatile scaffolds, as seen in BD288105 and ruthenium-catalyzed derivatives .
  • Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a thiophene ring, which contributes to its unique biological properties.

PropertyValue
Common NameThis compound
CAS Number2034577-36-9
Molecular FormulaC21H18N3OS
Molecular Weight366.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing enzymatic activities and cellular signaling pathways.
  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in critical biological processes, such as kinases associated with cancer cell proliferation.
  • Anti-inflammatory Activity : Similar compounds have shown the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cytotoxic Effects : Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines (e.g., A549 and HeLa) with IC50 values ranging from low micromolar to sub-micromolar concentrations.
Cell LineIC50 (µM)
A5495.0
HeLa7.5
  • Mechanisms of Action : The compound may inhibit key kinases involved in cell survival and proliferation, leading to reduced tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacteriostatic Effects : It has shown efficacy against several bacterial strains with minimum inhibitory concentrations (MIC) indicating effective bacteriostatic properties.
Bacterial StrainMIC (µg/mL)
E. coli15
S. aureus10

This suggests a potential role in treating infections caused by resistant bacterial strains.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects:

  • Cytokine Inhibition : Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on various cancer cell lines revealed that compounds similar to this compound induced apoptosis through mitochondrial pathways and inhibited the PI3K/Akt signaling pathway .
  • Antimicrobial Research : Another study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent .
  • Inflammation Modulation : In vitro studies indicated that the compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting its utility in managing inflammatory diseases .

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